molecular formula C9H12N2O3 B3056078 Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy- CAS No. 68807-83-0

Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy-

Cat. No. B3056078
Key on ui cas rn: 68807-83-0
M. Wt: 196.2 g/mol
InChI Key: WOEISFSYHVAQTR-UHFFFAOYSA-N
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Patent
US04379166

Procedure details

To 5-[2-(dibenzylamino)acetyl]salicylamide (75.0 g, 0.200 mmol) and acetic acid (24.0 g, 0.40 mmol) in 1.0 liter methanol, add 5% palladium/carbon (40.0 g). Hydrogenate at 3 atmospheres for 16 hours. Filter the catalyst, concentrate slightly and adjust the volume to give a solution of the title compound of the desired molarity.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
40 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8](CC1C=CC=CC=1)[CH2:9][C:10]([C:12]1[CH:20]=[C:16]([C:17]([NH2:19])=[O:18])[C:15]([OH:21])=[CH:14][CH:13]=1)=[O:11])C1C=CC=CC=1.C(O)(=O)C>CO.[Pd]>[NH2:8][CH2:9][CH:10]([C:12]1[CH:20]=[C:16]([C:17]([NH2:19])=[O:18])[C:15]([OH:21])=[CH:14][CH:13]=1)[OH:11]

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N(CC(=O)C1=CC=C(C(C(=O)N)=C1)O)CC1=CC=CC=C1
Name
Quantity
24 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
1 L
Type
solvent
Smiles
CO
Name
Quantity
40 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
concentrate slightly

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NCC(O)C1=CC=C(C(C(=O)N)=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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